N-(4-Bromophenyl)maleimide N-(4-Bromophenyl)maleimide
Brand Name: Vulcanchem
CAS No.: 13380-67-1
VCID: VC1634833
InChI: InChI=1S/C10H6BrNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H
SMILES: C1=CC(=CC=C1N2C(=O)C=CC2=O)Br
Molecular Formula: C10H6BrNO2
Molecular Weight: 252.06 g/mol

N-(4-Bromophenyl)maleimide

CAS No.: 13380-67-1

Cat. No.: VC1634833

Molecular Formula: C10H6BrNO2

Molecular Weight: 252.06 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Bromophenyl)maleimide - 13380-67-1

Specification

CAS No. 13380-67-1
Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
IUPAC Name 1-(4-bromophenyl)pyrrole-2,5-dione
Standard InChI InChI=1S/C10H6BrNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H
Standard InChI Key FECSFBYOMHWJQG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N2C(=O)C=CC2=O)Br
Canonical SMILES C1=CC(=CC=C1N2C(=O)C=CC2=O)Br

Introduction

Chemical Identity and Structure

N-(4-Bromophenyl)maleimide is a maleimide derivative characterized by a bromophenyl group attached to the nitrogen of the maleimide ring. This structure combines the reactivity of the maleimide group with the functionality of a bromine-substituted aromatic ring.

Basic Identification Data

ParameterInformation
IUPAC Name1-(4-bromophenyl)pyrrole-2,5-dione
Common NameN-(4-Bromophenyl)maleimide
CAS Registry Number13380-67-1
Molecular FormulaC10H6BrNO2
Molecular Weight252.067 g/mol
SMILES NotationC1=CC(=CC=C1N2C(=O)C=CC2=O)Br
InChI KeyFECSFBYOMHWJQG-UHFFFAOYSA-N

Synonyms

The compound is known by several alternative names in scientific literature and commercial catalogs:

  • N-BPM

  • 1-(4-Bromophenyl)maleimide

  • N-(p-Bromophenyl)maleimide

  • 1-(4-bromophenyl)-1H-pyrrole-2,5-dione

  • 1-(4-bromophenyl)-2,5-dioxo-pyrrole

Physical and Chemical Properties

N-(4-Bromophenyl)maleimide possesses distinctive physical and chemical characteristics that are important for its applications and handling considerations.

Physical Properties

PropertyValueSource
Physical StatePowder
ColorFaint yellow
Melting Point135-137 °C
Boiling Point368.2±25.0 °C (Predicted)
Density1.721±0.06 g/cm³ (Predicted)
Refractive Index1.659
Flash Point176.5°C
Vapor Pressure1.3E-05 mmHg at 25°C

Chemical Properties

PropertyValueSource
pKa-1.67±0.20 (Predicted)
SolubilitySoluble in organic solvents like DMF, THF
ReactivityElectrophilic at maleimide double bond
Functional GroupsImide, olefinic bond, halogen

Spectroscopic Characteristics

Spectroscopic data provide valuable information for structure confirmation and purity assessment of N-(4-Bromophenyl)maleimide.

Computational Studies

Computational analyses using density functional theory (DFT) methods have been employed to investigate the structural and electronic properties of N-(4-Bromophenyl)maleimide:

  • DFT/B3LYP calculations with 6-311++G(d,p) basis set have been used to optimize the geometry of the molecule

  • Vibrational frequencies calculated theoretically show good agreement with experimental data

  • HOMO-LUMO energy gap analysis indicates relatively high reactivity

Synthesis Methods

Several synthetic routes to N-(4-Bromophenyl)maleimide have been reported in the literature, with variations in reaction conditions and yields.

Classical Synthesis

The most common synthetic approach involves a two-step reaction:

  • Reaction of 4-bromoaniline with maleic anhydride in diethyl ether to form the intermediate N-(4-bromophenyl)maleanilic acid

  • Cyclization of this intermediate using acetic anhydride in the presence of sodium acetate to yield N-(4-Bromophenyl)maleimide

This method typically provides yields of 70-75% .

Applications

N-(4-Bromophenyl)maleimide finds diverse applications across multiple fields of chemistry and materials science.

Polymer Chemistry

The compound has been extensively used in polymer science:

  • As a monomer in copolymerization reactions with various acrylates and vinyl compounds

  • For the functionalization of polymer surfaces via the reactive maleimide group

  • In the preparation of thermally stable copolymers and terpolymers

Bioconjugation Chemistry

The maleimide group's reactivity toward thiols makes N-(4-Bromophenyl)maleimide valuable in bioconjugation applications:

  • Functionalization of hydroxyethyl cellulose to create polymers with improved mucoadhesive properties

  • Potential applications in drug delivery systems through covalent attachment to carrier molecules

Structural and Conformational Studies

The compound has been used as a model system for investigating molecular structure and conformation:

  • Studies using ¹⁵N-labeled N-(4-bromophenyl)maleimide have provided insights into nitrogen inversion processes

  • NMR spectroscopy of liquid crystalline solutions has been employed to determine the preferred conformation of the molecule

ClassificationDescriptionSource
Hazard ClassIrritant
Risk StatementsR36/37/38 - Irritating to eyes, respiratory system and skin; R22 - Harmful if swallowed
Safety StatementsS37/39 - Wear suitable gloves and eye/face protection; S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice
WGK Germany3 (Highly water endangering)

GHS Classification

HazardStatementSource
Acute Toxicity (Oral)H302: Harmful if swallowed
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
RespiratoryH335: May cause respiratory irritation
SupplierPurityPackage SizesSource
Thermo Scientific98%1g, 5g, 25g
Sigma-Aldrich98%Various
Apollo Scientific≥98%Various

Research Findings and Current Developments

Structural Studies

Recent investigations into the structure and conformation of N-(4-bromophenyl)[¹⁵N]maleimide using ¹H NMR spectroscopy have provided insights into the molecular geometry:

  • Earlier assumptions about coplanar CN bonds have been challenged

  • Evidence suggests that inversion about nitrogen takes place, although the minimum energy configuration remains under investigation

Computational Analyses

Computational studies comparing N-(4-bromophenyl)maleanilic acid and N-(4-bromophenyl)maleimide have revealed:

  • Fundamental vibrational frequencies calculated theoretically align well with experimental data

  • HOMO-LUMO energy gap analysis indicates higher reactivity for N-(4-bromophenyl)maleimide compared to its precursor maleanilic acid

  • Thermodynamic properties including zero-point energy, entropy, and heat capacity have been determined

Applications in Enzyme Inhibition

N-(4-Bromophenyl)maleimide has been investigated as part of structure-activity relationship studies for enzyme inhibition:

  • The compound is structurally related to maleimide derivatives that show monoacylglycerol lipase (MGL) inhibitory activity

  • Studies suggest that the reactivity of the maleimide double bond plays a crucial role in this biological activity

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